N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide
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Overview
Description
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with 4-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated functional groups.
Substitution: Substituted quinoline derivatives with various functional groups attached to the ring.
Scientific Research Applications
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to its anticancer properties
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide: shares structural similarities with other quinoline derivatives such as:
Uniqueness
- This compound stands out due to its unique combination of phenyl and methylphenyl groups attached to the quinoline core, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential applications in various fields, making it a valuable compound for further research .
Properties
CAS No. |
88067-76-9 |
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Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H18N2O/c1-16-11-13-18(14-12-16)24-23(26)20-15-22(17-7-3-2-4-8-17)25-21-10-6-5-9-19(20)21/h2-15H,1H3,(H,24,26) |
InChI Key |
PMSHRZMEDDFETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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